3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol molecular weight and formula
3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and applications of 3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol , a critical heterocyclic building block in medicinal chemistry.
Molecular Weight: 210.66 g/mol | Formula: C₁₀H₁₁ClN₂O | CAS: 10252-89-8[1]
Executive Summary
3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol is a functionalized benzimidazole intermediate used primarily in the development of bioactive small molecules, including CB2 receptor agonists , topoisomerase inhibitors , and structural analogs of nitrogen mustard alkylating agents (e.g., Bendamustine). Its structure features a 5-chloro-substituted benzimidazole core with a reactive 3-hydroxypropyl chain at the C2 position, offering two distinct sites for orthogonal chemical modification: the chlorobenzene moiety (amenable to nucleophilic aromatic substitution or cross-coupling) and the primary alcohol (amenable to oxidation, halogenation, or esterification).
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-ol |
| CAS Number | 10252-89-8 |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| Exact Mass | 210.0560 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 160–164 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| pKa (Predicted) | ~5.5 (Benzimidazole N3 protonation) |
| LogP | 1.7 (Lipophilic, suitable for membrane permeability) |
Structural Tautomerism
The molecule exhibits annular tautomerism involving the imidazole nitrogen protons. While often drawn as the 1H-tautomer (proton on N1), in solution, it exists in rapid equilibrium between the 1H and 3H forms. Substitution at the N1 position (e.g., methylation) locks the tautomer, a strategy often employed in drug design to fix the bioactive conformation.
Synthetic Pathway & Process Chemistry[8][9]
The industrial and laboratory synthesis of this molecule typically employs a Phillips-type condensation variant, reacting a halogenated diamine with a lactone. This approach avoids the use of unstable aldehydes and provides the alcohol functionality directly.
Core Synthesis Protocol
Reagents: 4-Chloro-1,2-diaminobenzene (4-Chloro-o-phenylenediamine),
Step-by-Step Methodology (HCl Mediated)
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-1,2-diaminobenzene (1.0 eq) in 4N HCl (10-15 volumes).
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Addition: Add
-Butyrolactone (1.2 eq) to the solution. -
Reaction: Heat the mixture to reflux (approx. 100–105 °C) for 6–8 hours.
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Mechanistic Insight: The acid catalyzes the nucleophilic attack of the diamine on the lactone carbonyl, opening the ring to form an intermediate amide. Continued heating drives cyclodehydration to close the imidazole ring.
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Workup: Cool the reaction mixture to room temperature. Neutralize slowly with 20% aqueous Ammonia or Sodium Hydrocarbonate (NaHCO₃) to pH ~8.
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Isolation: The product precipitates as a solid. Filter the crude solid and wash with cold water.
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Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile to yield the pure product.
Reaction Mechanism Diagram
The following diagram illustrates the transformation from raw materials to the cyclized benzimidazole product.
Caption: Acid-catalyzed condensation of diamine and lactone to form the benzimidazole core.
Pharmaceutical Applications
Scaffold for CB2 Receptor Agonists
Researchers utilize the 5-chloro-benzimidazole scaffold to develop selective Cannabinoid Receptor Type 2 (CB2) agonists . The 5-chloro group enhances lipophilicity and receptor affinity, while the propyl-alcohol chain mimics the alkyl chains found in endogenous cannabinoids, serving as a linker for further polar groups.
Relationship to Bendamustine
While not the direct precursor to Bendamustine (which possesses a butanoic acid side chain), this molecule is a critical structural analog .
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Bendamustine Side Chain: 4-(...)-butanoic acid (4 carbons).[2][3]
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Target Molecule Side Chain: 3-(...)-propan-1-ol (3 carbons).
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Utility: It serves as a reference standard for impurity profiling and as a starting material for "short-chain" nitrogen mustard analogs designed to alter pharmacokinetic profiles.
Functionalization Potential
The molecule acts as a versatile "linchpin" intermediate:
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Alcohol Oxidation: Converts to 3-(5-chloro-1H-benzimidazol-2-yl)propanoic acid.
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Chlorine Displacement: The 5-chloro position is activated for Buchwald-Hartwig aminations, allowing the introduction of complex amine motifs (e.g., morpholines, piperazines) common in kinase inhibitors.
Quality Control & Analytical Validation
To ensure the integrity of the material for research or production, the following analytical workflow is recommended.
HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 254 nm (Benzimidazole absorption max).
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Retention Time: Expect elution around 8–10 minutes depending on flow rate (1.0 mL/min).
NMR Characterization (DMSO-d₆)
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Aromatic Region (7.0–7.6 ppm): Three distinct signals corresponding to the trisubstituted benzene ring (H4, H6, H7).
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Propyl Chain:
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Triplet (~2.8 ppm): -CH₂- attached to the imidazole ring.
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Multiplet (~1.9 ppm): Central -CH₂-.
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Triplet (~3.5 ppm): -CH₂-OH adjacent to the alcohol.
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QC Workflow Diagram
Caption: Analytical workflow for validating the purity and identity of the synthesized intermediate.
Safety and Handling (GHS Classification)
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Signal Word: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.
References
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ChemBK . (n.d.). 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol Physicochemical Properties. Retrieved from [Link][4]
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National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2950966, 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol (Isomer/Related). Retrieved from [Link]
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MDPI . (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Molecules. Retrieved from [Link]
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American Chemical Society . (2021).[5] Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. J. Org. Chem. Retrieved from [Link]
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SynZeal . (n.d.). Bendamustine Impurity Profiling and Standards. Retrieved from [Link]
